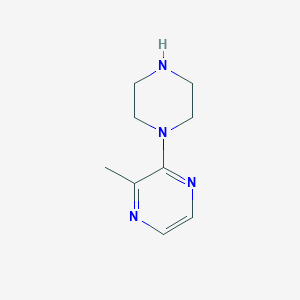

2-Methyl-3-(piperazin-1-yl)pyrazine

Description

Significance of Pyrazine (B50134) Derivatives in Drug Discovery and Development

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement, is a privileged scaffold in medicinal chemistry. nih.govmdpi.com Its derivatives are known to exhibit a wide spectrum of pharmacological activities. nih.govresearchgate.net The presence of nitrogen atoms in the pyrazine ring allows for hydrogen bonding and other non-covalent interactions with biological targets, which is a crucial aspect of molecular recognition and biological activity. nih.gov

Pyrazine-containing compounds have been successfully developed into clinically used drugs for various therapeutic areas. mdpi.comresearchgate.net For instance, pyrazinamide (B1679903) is a cornerstone medication for the treatment of tuberculosis. researchgate.net The structural and electronic properties of the pyrazine ring can be readily modified, allowing chemists to fine-tune the biological activity of the resulting derivatives. nih.gov Research has demonstrated that pyrazine-based compounds possess a diverse range of biological effects, as highlighted in the table below.

| Pharmacological Activity of Pyrazine Derivatives | Examples of Research Findings |

| Anticancer | Derivatives have shown potent activity against various cancer cell lines. nih.gov |

| Antibacterial & Antimicrobial | Pyrazinamide is a key anti-tuberculosis drug; other derivatives show broad-spectrum antimicrobial effects. researchgate.netresearchgate.net |

| Anti-inflammatory | Certain pyrazine compounds exhibit significant anti-inflammatory properties. nih.gov |

| Antioxidant | The pyrazine nucleus has been incorporated into molecules with notable antioxidant activity. nih.gov |

Role of Piperazine (B1678402) Moieties in Pharmaceutical Agents

The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at opposite positions, is another ubiquitous scaffold in drug discovery. researchgate.netresearchgate.net Its inclusion in a drug molecule can significantly influence its physicochemical properties, often leading to improved pharmacokinetic characteristics such as enhanced aqueous solubility and oral bioavailability. researchgate.net The two nitrogen atoms of the piperazine ring provide sites for substitution, allowing for the introduction of various functional groups to modulate biological activity and target selectivity. researchgate.net

Piperazine derivatives have been successfully incorporated into a multitude of approved drugs across a wide range of therapeutic indications. researchgate.net The versatility of the piperazine scaffold is evident from the diverse biological activities it can impart to a molecule.

| Therapeutic Applications of Piperazine-Containing Drugs | Illustrative Drug Classes |

| Antipsychotics | A number of antipsychotic drugs feature a piperazine moiety. researchgate.net |

| Antidepressants | The piperazine ring is a common structural feature in several antidepressant medications. researchgate.net |

| Antihistamines | Certain antihistamines incorporate the piperazine scaffold to achieve their therapeutic effect. researchgate.net |

| Anticancer Agents | Piperazine derivatives have been developed as potent anticancer agents. researchgate.net |

| Antimicrobial Agents | The piperazine nucleus is found in various antibacterial and antifungal compounds. researchgate.net |

Rationale for Investigating 2-Methyl-3-(piperazin-1-yl)pyrazine as a Hybrid Structure

The investigation of this compound is founded on the well-established principles of molecular hybridization in drug design. This strategy involves the combination of two or more pharmacophores to create a new chemical entity with potentially enhanced or novel biological activities. nih.gov In this specific molecule, the pyrazine and piperazine rings are covalently linked, suggesting a deliberate effort to harness the beneficial properties of both scaffolds.

The rationale for exploring such a hybrid structure is multifaceted:

Synergistic Activity: Combining the pyrazine and piperazine moieties may lead to a synergistic enhancement of the desired pharmacological effect. The individual contributions of each ring to target binding and biological response could be additive or mutually reinforcing.

Improved Pharmacokinetics: The piperazine moiety is frequently employed to improve the solubility and absorption of drug candidates. researchgate.net Its incorporation into a pyrazine-based structure could optimize the pharmacokinetic profile, making the compound more "drug-like."

Novelty and Patentability: The creation of novel hybrid molecules provides an avenue for discovering new chemical entities with unique biological profiles, which is a critical aspect of pharmaceutical innovation and intellectual property.

Access to New Chemical Space: The synthesis of pyrazinylpiperazine derivatives allows for the exploration of new areas of chemical space, potentially leading to the identification of compounds with novel mechanisms of action or improved selectivity for their biological targets.

While specific research findings on the biological activities of this compound are not extensively documented in publicly available literature, the strategic combination of these two important pharmacophores provides a strong impetus for its synthesis and evaluation in various drug discovery programs. The general approach of creating pyrimidine-piperazine and other heteroaryl-piperazine hybrids has been shown to yield compounds with significant biological potential, including antimicrobial and anticancer activities. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-8-9(12-3-2-11-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYIEUWPSAMPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668073 | |

| Record name | 2-Methyl-3-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93263-83-3 | |

| Record name | 2-Methyl-3-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(piperazin-1-yl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 3 Piperazin 1 Yl Pyrazine

Established Synthetic Routes for Substituted Pyrazines

Pyrazine (B50134) derivatives are important N-heteroaromatic compounds found in many biologically active molecules. bristol.ac.uk Their synthesis is a mature field with several established industrial and laboratory-scale methods. Common strategies include the condensation of ethylenediamine with vicinal diols, the dehydrogenative coupling of α-amino carbonyl or α-diketones with vicinal diamines, and the dehydrogenation of piperazines. bristol.ac.uk

The pyrazine ring is electron-deficient, which makes it susceptible to attack by nucleophiles. nih.govsigmaaldrich.com This characteristic is fundamental to the functionalization of pyrazine systems. The reaction, known as nucleophilic aromatic substitution (SNAr), typically proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. wikipedia.orgnih.govmasterorganicchemistry.com The presence of electron-withdrawing groups on the ring enhances its reactivity towards nucleophiles. wikipedia.orgmasterorganicchemistry.com

For halogenated pyrazines, the SNAr pathway is a highly effective method for introducing substituents. nih.gov The reaction of 2-chloropyrazine with various nucleophiles, for instance, can produce a range of substituted pyrazines in good yields. sigmaaldrich.com Heterocycles like pyridines and pyrazines are particularly reactive in SNAr reactions, especially when the leaving group is at the 2- or 4-position, as the ring nitrogen can effectively stabilize the negative charge of the reaction intermediate. wikipedia.orgyoutube.com

Table 1: Examples of Nucleophilic Aromatic Substitution on 2-Chloropyrazine This table is generated based on data from analogous reactions described in the literature.

| Nucleophile | Reagent | Solvent | Product |

|---|---|---|---|

| Phenylthiolate | PhSNa | N-Methylpyrrolidone (NMP) | 2-(Phenylthio)pyrazine |

| Methanethiolate | MeSNa | N-Methylpyrrolidone (NMP) | 2-(Methylthio)pyrazine |

| Ethoxide | EtONa | N-Methylpyrrolidone (NMP) | 2-Ethoxypyrazine |

| Phenoxide | PhONa | N-Methylpyrrolidone (NMP) | 2-Phenoxypyrazine |

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds on pyrazine rings. nih.gov While the SNAr reaction is often efficient for functionalizing halogenated pyrazines, cross-coupling methods offer alternative and complementary strategies. nih.gov

Key coupling reactions applicable to pyrazine derivatives include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halide or triflate with a boronic acid or ester. It has been successfully used to couple chloropyrazines with various aryl boronic acids. nih.gov

Stille Coupling: This reaction involves the palladium-catalyzed coupling of a halide with an organostannane reagent. nih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine, representing a crucial method for synthesizing N-aryl heterocycles. nih.govresearchgate.net It is a primary alternative to SNAr for attaching amine moieties like piperazine (B1678402) to a pyrazine ring. nih.gov

Incorporation of Piperazine Rings into Heterocyclic Systems

The piperazine ring is a "privileged structure" in medicinal chemistry, appearing in a significant number of FDA-approved drugs. nih.gov Its prevalence is due to its ability to impact physicochemical properties, act as a versatile scaffold, and its straightforward synthetic handling.

The formation of the bond between a heterocyclic system and a piperazine ring is a common transformation in pharmaceutical synthesis. The primary methods depend on whether an N-aryl or N-alkyl linkage is being formed.

For N-aryl linkages, as in 2-methyl-3-(piperazin-1-yl)pyrazine, the two dominant strategies are:

Nucleophilic Aromatic Substitution (SNAr): This is often the most direct method when the heterocyclic ring is sufficiently electron-deficient and is activated with a good leaving group (e.g., a halogen). The reaction involves the direct attack of the piperazine nitrogen onto the heterocyclic ring.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used alternative. nih.gov It is particularly useful when the SNAr reaction is sluggish or fails. Optimization of the catalyst, ligand, base, and solvent is crucial for success. bristol.ac.ukchemrxiv.org A significant challenge when using unprotected piperazine is preventing double arylation; this can often be controlled by adjusting the stoichiometry of the reactants. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

A plausible and efficient synthesis of this compound involves a two-step sequence starting from the commercially available 2-methylpyrazine.

Step 1: Synthesis of 2-Chloro-3-methylpyrazine The necessary precursor is 2-chloro-3-methylpyrazine. This intermediate can be prepared via the direct chlorination of 2-methylpyrazine. A reported method involves passing chlorine gas into a solution of 2-methylpyrazine and pyridine (B92270) in carbon tetrachloride, which yields the desired 2-chloro-3-methylpyrazine. chemicalbook.com

Step 2: Nucleophilic Aromatic Substitution with Piperazine The final product is formed by reacting 2-chloro-3-methylpyrazine with piperazine. This reaction is a classic SNAr process. Optimization of this step would focus on several key parameters:

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methylpyrrolidone (NMP) are typically used to facilitate SNAr reactions.

Temperature: Heating is often required to overcome the activation energy associated with the temporary disruption of the pyrazine's aromaticity. youtube.com Reaction temperatures could range from ambient to well over 100 °C.

Base: The reaction generates hydrochloric acid (HCl) as a byproduct, which would protonate the basic piperazine reactant. Therefore, at least two equivalents of piperazine are needed (one as the nucleophile, one as the base), or one equivalent of piperazine with an additional, non-nucleophilic base (e.g., potassium carbonate, triethylamine) can be used to neutralize the acid.

Stoichiometry: Using an excess of piperazine can help drive the reaction to completion and can also serve as the solvent in some cases.

Table 2: Proposed Reaction Scheme and Conditions for Optimization This table outlines a hypothetical optimization based on established chemical principles.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale |

|---|---|---|---|---|

| Piperazine Equivalents | 1.1 eq. (with K₂CO₃) | 2.5 eq. | Neat (piperazine as solvent) | To assess the effect of nucleophile concentration and the role of an external base. |

| Solvent | DMSO | DMF | Toluene | To evaluate the effect of solvent polarity on reaction rate and yield. |

| Temperature | 80 °C | 110 °C | 140 °C | To determine the optimal thermal energy needed for the reaction to proceed efficiently without significant side-product formation. |

| Base (if applicable) | K₂CO₃ | Et₃N | None (excess piperazine) | To compare the efficacy of different bases in scavenging the HCl byproduct. |

Derivatization Strategies for this compound

The this compound molecule possesses a secondary amine at the N-4 position of the piperazine ring. This site is a prime handle for further chemical modification to create a library of related compounds. Standard derivatization strategies for secondary amines can be readily applied:

N-Alkylation: The secondary amine can be alkylated using alkyl halides (e.g., methyl iodide) or other alkylating agents in the presence of a base like cesium carbonate or potassium carbonate. researchgate.net

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base, or with carboxylic acids using peptide coupling reagents (e.g., EDC, HBTU), would yield the corresponding amides. nih.govnih.gov

N-Arylation: The piperazine nitrogen can be coupled with aryl halides or triflates using the Buchwald-Hartwig amination reaction to introduce various substituted aryl or heteroaryl groups. researchgate.net

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) would produce N-alkylated derivatives.

Sulfonylation: Treatment with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base would yield the corresponding sulfonamide.

These derivatization reactions allow for the systematic modification of the molecule's properties, which is a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

Functionalization of the Piperazine Ring

The presence of a secondary amine in the piperazine moiety of this compound provides a reactive handle for a variety of chemical transformations. These modifications are crucial for modulating the physicochemical and pharmacological properties of the resulting derivatives. Common functionalization strategies include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: The nucleophilic secondary amine of the piperazine ring readily participates in N-alkylation reactions with various alkyl halides. For instance, direct alkylation of piperazine derivatives has been successfully achieved using reagents like methyl 5-chloropyrazine-2-carboxylate in refluxing toluene nih.govsemanticscholar.org. This method can be extended to introduce a wide range of alkyl and substituted alkyl groups onto the piperazine nitrogen. Another important N-alkylation technique is reductive amination, which involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent. This two-step, one-pot procedure is highly efficient for the synthesis of N-alkylated piperazine derivatives nih.govmdpi.com.

N-Acylation: Acylation of the piperazine nitrogen is another common transformation, typically achieved by reacting this compound with acyl chlorides or acid anhydrides. This reaction introduces an amide functionality, which can act as a key structural motif or as a precursor for further modifications. For example, the acylation of N-methyl-4-nitroaniline with bromoacetyl bromide is a step in the synthesis of more complex piperazine-containing compounds mdpi.com.

N-Arylation: The introduction of an aryl group at the piperazine nitrogen can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination wikipedia.org. This powerful method allows for the formation of a carbon-nitrogen bond between the piperazine and an aryl halide or triflate, enabling the synthesis of a diverse array of N-arylpiperazine derivatives. The choice of palladium catalyst, ligand, and base is critical for the success and efficiency of this transformation wikipedia.orgacsgcipr.org.

Table 1: Examples of Piperazine Ring Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., CH3CN) | N-Alkyl-2-methyl-3-(piperazin-1-yl)pyrazine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3), Solvent (e.g., DCE) | N-Alkyl-2-methyl-3-(piperazin-1-yl)pyrazine |

| N-Acylation | Acyl chloride/Anhydride, Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | N-Acyl-2-methyl-3-(piperazin-1-yl)pyrazine |

| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate, Pd catalyst, Ligand, Base (e.g., NaOtBu), Solvent (e.g., Toluene) | N-Aryl-2-methyl-3-(piperazin-1-yl)pyrazine |

Modifications of the Pyrazine Core

Modifying the pyrazine core of this compound is generally more challenging than functionalizing the piperazine ring due to the electron-deficient nature of the pyrazine ring system. However, several strategies can be employed to introduce substituents onto the pyrazine core.

Nucleophilic Aromatic Substitution: The pyrazine ring is susceptible to nucleophilic attack, particularly when substituted with a good leaving group such as a halogen. Halopyrazines are known to be more reactive towards nucleophilic displacement than their corresponding pyridine analogues thieme-connect.de. Therefore, a common strategy involves the initial halogenation of the pyrazine ring, followed by nucleophilic substitution with various nucleophiles to introduce a range of functional groups. For instance, chloropyrazines undergo displacement reactions with alkoxides, hydroxides, and other nucleophiles rsc.org.

Lateral Metalation: The methyl group on the pyrazine ring offers a site for functionalization through a process known as lateral metalation. This involves the deprotonation of the methyl group using a strong base, such as an organolithium reagent, to form a lithiated intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the methyl position. While this reaction can be challenging and sometimes lacks regioselectivity, it provides a valuable route for the elaboration of alkyl-substituted pyrazines mdpi.com. For example, the metalation of 2,3-dimethylpyrazine with n-BuLi followed by reaction with an electrophile has been reported to yield functionalized products mdpi.com.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyrazine ring is generally difficult due to its electron-deficient character. The nitrogen atoms in the ring deactivate it towards electrophilic attack. Consequently, harsh reaction conditions are often required, and the yields can be low. However, for certain fused pyrazine systems like imidazo[1,2-a]pyrazine, electrophilic substitution can occur with a degree of regioselectivity, often favoring positions on the imidazole ring stackexchange.com.

Table 2: Strategies for Pyrazine Core Modification

| Modification Strategy | Key Steps | Potential Functionalization |

| Nucleophilic Aromatic Substitution | 1. Halogenation of the pyrazine ring. 2. Reaction with a nucleophile. | Introduction of alkoxy, hydroxy, amino, and other groups. |

| Lateral Metalation | 1. Deprotonation of the methyl group with a strong base. 2. Reaction with an electrophile. | Elaboration of the methyl group with various substituents. |

| Electrophilic Aromatic Substitution | Direct reaction with an electrophile under forcing conditions. | Limited applicability for the pyrazine ring itself. |

Regioselective Synthesis of Analogues

The regioselective synthesis of analogues of this compound is crucial for establishing structure-activity relationships in drug discovery programs. Achieving regioselectivity requires careful consideration of the reactivity of the different positions on both the pyrazine and piperazine rings.

For the synthesis of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, two main approaches have been described. One method involves the condensation of α-halocarbonyl derivatives with an aminopyrazine. Another approach is the oxidation-dehydration of a [(β-hydroxyalkyl)amino]pyrazine nih.gov. These methods allow for the introduction of substituents at specific positions on the imidazo[1,2-a]pyrazine core.

In more complex heterocyclic systems, computational methods are increasingly being used to predict the most reactive sites for functionalization, thereby guiding the regioselective synthesis. For instance, calculations of pKa values and N-basicities have been employed to develop regioselective metalation reactions for the functionalization of the imidazo[1,2-a]pyrazine scaffold using organometallic reagents nih.govnovartis.com. Such approaches, combining theoretical predictions with experimental validation, are powerful tools for the controlled synthesis of complex heterocyclic analogues.

The synthesis of highly functionalized phenylaminopyrazoles, which share some structural similarities with substituted pyrazines, has been achieved through one-pot condensation reactions. The regioselectivity of these reactions can be influenced by the reaction conditions and the choice of starting materials nih.gov. These examples highlight the importance of reaction design in achieving the desired regiochemical outcome in the synthesis of complex heterocyclic compounds.

Spectroscopic and Analytical Characterization Techniques for 2 Methyl 3 Piperazin 1 Yl Pyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Methyl-3-(piperazin-1-yl)pyrazine and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

In the case of this compound, the ¹H-NMR spectrum is expected to show distinct signals for the methyl group, the pyrazine (B50134) ring protons, and the piperazine (B1678402) ring protons. The protons on the pyrazine ring typically appear in the aromatic region (downfield), while the methyl and piperazine protons appear in the aliphatic region (upfield). For the parent 2-methylpyrazine, the methyl protons appear as a singlet around δ 2.57 ppm, and the pyrazine protons are observed between δ 8.36 and 8.50 ppm chemicalbook.com.

For derivatives, the chemical shifts can vary. For instance, in a series of N-(2-aminophenyl)-5-(4-(substituted-methyl)piperazin-1-yl)pyrazine-2-carboxamides, the pyrazine protons appear as doublets around δ 8.67 and δ 8.31 ppm. semanticscholar.orgnih.gov The piperazine protons typically show two sets of signals, corresponding to the methylene groups adjacent to the pyrazine ring and those adjacent to the other nitrogen atom, often appearing as broad signals or multiplets. semanticscholar.orgnih.govresearchgate.net For example, in one derivative, the piperazine protons are observed as triplets at δ 3.82 and 2.45 ppm semanticscholar.org. The presence of conformers due to restricted rotation around the amide bond in some piperazine derivatives can lead to the appearance of four broad signals for the piperazine NCH₂ groups researchgate.net.

Table 1: Representative ¹H-NMR Data for this compound Derivatives

| Compound/Fragment | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 2-Methylpyrazine | Pyrazine-CH₃ | 2.57 | s | chemicalbook.com |

| 2-Methylpyrazine | Pyrazine-H | 8.36 - 8.50 | m | chemicalbook.com |

| Pyrazine Carboxamide Derivative | Pyrazine-H | 8.67 | d | semanticscholar.orgnih.gov |

| Pyrazine Carboxamide Derivative | Pyrazine-H | 8.31 | d | semanticscholar.orgnih.gov |

| Pyrazine Carboxamide Derivative | Piperazine-H | 3.73 - 3.82 | t / m | semanticscholar.orgnih.gov |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet. Chemical shifts are dependent on the solvent and the specific structure of the derivative.

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

For pyrazine derivatives, the carbon atoms of the pyrazine ring typically resonate at lower field (higher ppm values) due to their aromatic and electron-deficient nature. For example, in 3-amino-N-methylpyrazine-2-carboxamide, the pyrazine ring carbons appear at δ 166.6, 155.9, 146.5, 131.5, and 126.7 ppm imist.ma. In a more complex N-(2-aminophenyl)-5-(4-((1-methyl-1H-indol-3-yl)methyl)piperazin-1-yl)pyrazine-2-carboxamide, pyrazine carbons are found at δ 162.31, 155.49, 142.40, and 133.04 ppm semanticscholar.org.

The aliphatic carbons of the methyl and piperazine groups appear at a higher field (lower ppm values). The methyl carbon of 3-amino-N-methylpyrazine-2-carboxamide is observed at δ 25.9 ppm imist.ma. The piperazine carbons in derivatives are typically found in the range of δ 44-54 ppm semanticscholar.orgmdpi.com.

Table 2: Representative ¹³C-NMR Data for Pyrazine and Piperazine Derivatives

| Compound Class | Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Pyrazine Carboxamide Derivative | Pyrazine Ring Carbons | 126.7 - 166.6 | imist.ma |

| Pyrazine Carboxamide Derivative | Piperazine Ring Carbons | 44.4 - 53.2 | semanticscholar.org |

| Pyrazine Carboxamide Derivative | Methyl Carbon | ~26 | imist.ma |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₁₄N₄), the predicted monoisotopic mass is 178.12184 Da uni.lu. The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 178. A common adduct observed in electrospray ionization (ESI) is the protonated molecule [M+H]⁺, which would appear at m/z 179.12912 uni.lu.

The fragmentation of piperazine-containing compounds often involves the cleavage of the piperazine ring or the bonds connecting it to the pyrazine moiety. A characteristic neutral loss of N-methylpiperazine (100 Da) has been observed in the fragmentation of some designer drugs containing this moiety researchgate.net.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For a derivative such as N-(2-aminophenyl)-5-(4-(pyridin-2-ylmethyl)piperazin-1-yl)pyrazine-2-carboxamide, the HRMS data showed an [M+H]⁺ ion at m/z 390.2037, which corresponds to the calculated value of 390.2042 for the formula C₂₁H₂₄N₇O⁺ nih.gov. This high level of accuracy is essential for confirming the identity of newly synthesized compounds.

Table 3: Predicted m/z Values for this compound Adducts

| Adduct | m/z | Reference |

|---|---|---|

| [M+H]⁺ | 179.12912 | uni.lu |

| [M+Na]⁺ | 201.11106 | uni.lu |

| [M-H]⁻ | 177.11456 | uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound and its derivatives would display characteristic absorption bands for the various structural components:

C-H Stretching: Aliphatic C-H stretching from the methyl and piperazine groups is typically observed in the 2800-3000 cm⁻¹ region. For example, a derivative showed aliphatic C-H stretches at 2831 and 2883 cm⁻¹ mdpi.com. Aromatic C-H stretching from the pyrazine ring appears above 3000 cm⁻¹, often around 3040-3086 cm⁻¹ mdpi.comresearchgate.net.

N-H Stretching: The secondary amine (N-H) in the piperazine ring will show a stretching vibration, typically in the 3200-3500 cm⁻¹ range.

C=N and C=C Stretching: The aromatic ring stretching vibrations (C=N and C=C) of the pyrazine ring are expected in the 1400-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations from the piperazine and its connection to the pyrazine ring would appear in the 1240-1350 cm⁻¹ range researchgate.net.

For pyrazinamide (B1679903) derivatives, a C=N bond stretching vibration was identified at 1489 cm⁻¹ jconsortium.com. The specific frequencies can provide diagnostic information about the substitution pattern and electronic environment of the pyrazine ring core.ac.uk.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound velp.com. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm its elemental composition.

For a new compound to be considered pure, the found values for C, H, and N should typically be within ±0.4% of the calculated values acs.org. For this compound, with a molecular formula of C₉H₁₄N₄, the theoretical elemental composition would be:

Carbon (C): 60.65%

Hydrogen (H): 7.92%

Nitrogen (N): 31.43%

This technique is crucial for verifying the purity and empirical formula of newly synthesized derivatives, serving as a final confirmation of the compound's identity alongside spectroscopic data.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation and purity determination of this compound and its analogs. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and versatile analytical technique for the separation, identification, and quantification of this compound and its derivatives. This method is particularly well-suited for non-volatile and thermally labile compounds. The coupling of liquid chromatography with mass spectrometry provides both retention time data for separation and mass-to-charge ratio information for confident identification.

In a typical LC-MS analysis, the sample is first separated on a chromatographic column. The choice of column and mobile phase is critical for achieving optimal separation. For pyrazine derivatives, reversed-phase columns are commonly employed with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. nih.gov

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that minimizes fragmentation and typically produces a prominent protonated molecular ion ([M+H]⁺). This allows for the straightforward determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be further utilized to induce fragmentation of the parent ion, providing structural information that aids in the definitive identification of the compound and its metabolites. nih.gov

The sensitivity and selectivity of LC-MS make it an invaluable tool for pharmacokinetic studies, enabling the quantification of parent compounds and their metabolites in biological matrices such as plasma. nih.gov

Table 1: Illustrative LC-MS Parameters for the Analysis of Pyrazine Derivatives

| Parameter | Condition |

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | A time-programmed gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of more volatile precursors, degradation products, or related pyrazine derivatives. The technique is particularly useful in flavor and fragrance analysis, where many pyrazines are key aroma compounds. scispace.comresearchgate.net

In GC, the sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase lining the column. The choice of the GC column is crucial for effective separation; columns with a variety of polarities are available to suit different analytes. sigmaaldrich.com

For the analysis of pyrazines, headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that allows for the extraction and concentration of volatile analytes from a sample matrix prior to GC analysis. scispace.comsigmaaldrich.comvscht.cz This solvent-free method enhances the sensitivity of the analysis. vscht.cz

Detection in GC is often performed using a flame ionization detector (FID) or a mass spectrometer (MS). GC coupled with mass spectrometry (GC-MS) is a highly effective method for the identification of unknown volatile compounds. The mass spectrometer provides a mass spectrum for each separated component, which can be compared to spectral libraries for identification. researchgate.net

Table 2: Representative GC-MS Conditions for the Analysis of Volatile Pyrazines

| Parameter | Condition |

| Gas Chromatograph | Agilent or Shimadzu GC system |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 40-60 °C, ramped to 250-280 °C |

| Injection Mode | Splitless or split |

| Sample Introduction | Headspace Solid-Phase Microextraction (HS-SPME) |

| Mass Spectrometer | Quadrupole or ion trap mass spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Note: These conditions are illustrative and would need to be optimized for the specific volatile compounds being analyzed.

Biological Activity and Pharmacological Screening of 2 Methyl 3 Piperazin 1 Yl Pyrazine and Analogues

In Vitro Biological Activity Assays

In vitro assays are fundamental in the preliminary assessment of a compound's biological effects in a controlled laboratory setting. These tests provide crucial data on the direct activity of substances on specific biological targets, such as microorganisms or cellular components.

The antimicrobial properties of 2-Methyl-3-(piperazin-1-yl)pyrazine analogues have been investigated against a variety of pathogenic microorganisms, including bacteria and fungi.

The antibacterial efficacy of piperazine (B1678402) derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. A novel ciprofloxacin derivative featuring a piperazinyl modification demonstrated enhanced potency against the Gram-positive strain Staphylococcus aureus ATCC 6538, with a Minimum Inhibitory Concentration (MIC) value of 1.70 µg/mL, which is more potent than the parent ciprofloxacin (MIC of 5.49 µg/mL) researchgate.net. In another study, newly synthesized 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides were tested, with compound 3k emerging as the most potent antibacterial agent nih.gov. The most susceptible bacterium was identified as Listeria monocytogenes, while Staphylococcus aureus was the most resistant nih.gov. Furthermore, compounds 3d , 3g , and 3k were tested against resistant strains and all showed greater potency than ampicillin against methicillin-resistant S. aureus (MRSA) nih.gov. Specifically, compound 3d was more active than ampicillin against Pseudomonas aeruginosa, and 3g was more effective against Escherichia coli nih.gov.

Another analogue, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), exhibited significant antimicrobial activity against Staphylococcus epidermidis, Staphylococcus aureus, and MRSA, with MIC values of 2.5 ± 2.2 μg/mL, 2.5 ± 0.0 μg/mL, and 6.7 ± 2.9 μg/mL, respectively nih.gov. The study also determined the Minimum Bactericidal Concentration (MBC) for PNT against these strains, which were found to be 1.25 μg/mL, 5.0 μg/mL, and 10 μg/mL, respectively nih.gov. Additionally, trimethoxyphenyl piperazine derivatives were synthesized and tested, with compounds 3b , 3c , 3d , 3g , and 3h showing moderate antibacterial activity researchgate.net. A piperazine polymer also showed significant antimicrobial activity against E. coli and S. aureus when compared to ciprofloxacin nih.gov.

| Compound/Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-4 piperazinyl Ciprofloxacin Derivative | Staphylococcus aureus ATCC 6538 | 1.70 | researchgate.net |

| Ciprofloxacin (parent) | Staphylococcus aureus ATCC 6538 | 5.49 | researchgate.net |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Staphylococcus epidermidis | 2.5 ± 2.2 | nih.gov |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Staphylococcus aureus | 2.5 ± 0.0 | nih.gov |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | MRSA | 6.7 ± 2.9 | nih.gov |

| Compound 3d (a 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide) | Pseudomonas aeruginosa (resistant) | Better than ampicillin | nih.gov |

| Compound 3g (a 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide) | Escherichia coli (resistant) | More efficient than ampicillin | nih.gov |

| Compounds 3d, 3g, 3k (2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides) | MRSA | More potent than ampicillin | nih.gov |

The antifungal potential of piperazine analogues has also been a subject of investigation. In a study of new disubstituted piperazines, compound 3k demonstrated the best antifungal activity nih.gov. The most resistant fungus was found to be Aspergillus fumigatus, while Trichoderma viride was the most sensitive to the tested compounds nih.gov. Another study on pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazine derivatives showed that a compound incorporating an N-phenylpiperazine moiety (3d ) exhibited the highest growth inhibition against Candida albicans, with a MIC of 16 µg/mL researchgate.net. Furthermore, research on trimethoxyphenyl piperazine derivatives revealed that compounds 3d , 3e , and 3f possessed good antifungal activity researchgate.net. A multifunctionalized piperazine polymer was also effective against Candida albicans nih.gov.

| Compound/Analogue | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 3k (a disubstituted piperazine) | Various fungi | Best activity in its series | nih.gov |

| Compound 3d (N-phenylpiperazine derivative) | Candida albicans | 16 | researchgate.net |

| Compounds 3d, 3e, 3f (trimethoxyphenyl piperazine derivatives) | Various fungi | Good activity | researchgate.net |

| Multifunctionalized piperazine polymer | Candida albicans | Efficient activity | nih.gov |

Analogues of this compound have shown promise as antitubercular agents. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for their activity against Mycobacterium tuberculosis H37Ra nih.gov. Within this series, five compounds (6a , 6e , 6h , 6j , and 6k ) from one series and one compound (7e ) from a second series displayed significant activity, with 50% inhibitory concentrations (IC₅₀) ranging from 1.35 to 2.18 μM nih.gov. Compound 6a , which has no substituent on its phenyl ring, showed promising anti-TB activity with an IC₅₀ of 1.46 μM and an IC₉₀ of 3.73 μM nih.gov.

| Compound/Analogue Series | Bacterial Strain | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Compounds 6a, 6e, 6h, 6j, 6k | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 | nih.gov |

| Compound 7e | Mycobacterium tuberculosis H37Ra | 1.35 - 2.18 | nih.gov |

| Compound 6a | Mycobacterium tuberculosis H37Ra | 1.46 | nih.gov |

The capacity of a compound to neutralize harmful free radicals is a key indicator of its potential therapeutic value in combating oxidative stress-related diseases.

The antioxidant potential of piperazine analogues has been explored using standard free radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) methods. In a study of new aryl/aralkyl substituted piperazine derivatives with a methylxanthine moiety, compounds 3a , 3c , and 3f demonstrated DPPH radical scavenging activity nih.gov. Compound 3c showed the highest antioxidant activity with an IC₅₀ value of 189.42 μmol/L in the DPPH assay nih.gov. However, the antioxidant activities of these piperazine derivatives were lower than that of the standard, Butylated hydroxytoluene (BHT), which had an IC₅₀ of 113.17 μmol/L nih.gov.

Another study on pyrazine-2-carboxylic acid derivatives tested their antioxidant activity in both ABTS and DPPH assays. A compound with amino or amino pyrimidinyl groups showed good activity with IC₅₀ values of 6.53 µg/mL (ABTS) and 60.37 µg/mL (DPPH), in comparison to ascorbic acid which had IC₅₀ values of 30.62 µg/mL (ABTS) and 10.11 µg/mL (DPPH) researchgate.net.

| Compound/Analogue | Assay | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 3a (aryl/aralkyl piperazine derivative) | DPPH | 371.97 μmol/L | nih.gov |

| Compound 3c (aryl/aralkyl piperazine derivative) | DPPH | 189.42 μmol/L | nih.gov |

| Compound 3f (aryl/aralkyl piperazine derivative) | DPPH | 420.57 μmol/L | nih.gov |

| Butylated hydroxytoluene (BHT) (Standard) | DPPH | 113.17 μmol/L | nih.gov |

| Pyrazine-2-carboxylic acid derivative | ABTS | 6.53 µg/mL | researchgate.net |

| Pyrazine-2-carboxylic acid derivative | DPPH | 60.37 µg/mL | researchgate.net |

| Ascorbic Acid (Standard) | ABTS | 30.62 µg/mL | researchgate.net |

| Ascorbic Acid (Standard) | DPPH | 10.11 µg/mL | researchgate.net |

Receptor Binding and Agonist/Antagonist Profiling

The interaction of piperazinylpyrazine derivatives with various G protein-coupled receptors (GPCRs) is a critical aspect of their pharmacological characterization. Research has focused on their affinity for serotonin and histamine receptors, which are implicated in a wide range of physiological and pathological processes.

The arylpiperazine moiety is a well-established pharmacophore for serotonin receptor ligands. mdpi.comsemanticscholar.org Analogues of this compound have been evaluated to determine their binding affinity and selectivity for different serotonin receptor subtypes.

A series of 2-(1-piperazinyl)pyrazines was synthesized and assessed for central serotonin-like activity. nih.gov Within this series, the analogue 6-chloro-2-(1-piperazinyl)pyrazine demonstrated pharmacological properties indicative of potent central serotoninmimetic activity, while showing only weak action peripherally. nih.gov This suggests that the piperazinylpyrazine scaffold can effectively mimic serotonin in the central nervous system. nih.gov

The broader class of arylpiperazines consistently shows significant affinity for various serotonin receptors. For instance, certain bicyclohydantoin-arylpiperazines exhibit high affinity for 5-HT1A receptors with high selectivity over 5-HT2A and dopamine (B1211576) D2 receptors. nih.gov Similarly, novel long-chain arylpiperazines have been developed that show high affinity for 5-HT2A receptors, among others. nih.gov While specific binding data for this compound is not extensively detailed in the provided literature, the activity of its analogues underscores the potential of this chemical class to interact significantly with serotonergic systems. Docking studies on other arylpiperazine derivatives have identified key interactions, such as H-bonds, π-π stacking, and salt bridges, as necessary for high-affinity binding to the 5-HT2A receptor. mdpi.com

| Compound/Analogue Class | Receptor Target | Binding Affinity (Ki or IC50) | Observations |

|---|---|---|---|

| 6-chloro-2-(1-piperazinyl)pyrazine | Serotonin Receptors | Data not specified | Demonstrated potent central serotoninmimetic activity. nih.gov |

| Bicyclohydantoin-arylpiperazines (e.g., Compound 1h) | 5-HT1A | Ki = 31.7 nM | High affinity and selectivity over 5-HT2A and D2 receptors. nih.gov |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | Ki = 1.2 nM | Demonstrates high selectivity and affinity. mdpi.comsemanticscholar.org |

| Long-chain arylpiperazines bearing a coumarin fragment (e.g., Compound 6) | 5-HT2A | pKi = 6.76 | Showed high affinity for 5-HT2A receptors. nih.gov |

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.govnih.gov It is a significant target for the development of drugs for neurological disorders. nih.gov

In a study designing dual-target ligands for H3 and sigma-1 receptors, a derivative was synthesized using 2-(piperazin-1-yl)pyrazine as a starting material. acs.org The resulting compound, which incorporated the pyrazine-2-yl group as the basic part of the molecule, was found to have a notable lack of activity at the H3 receptor. acs.org This finding was significant as other compounds in the same series, which utilized different basic moieties like piperidine (B6355638), showed high affinity for H3Rs, with Ki values often below 100 nM. acs.org The authors specifically attributed the absence of H3R activity to the presence of the pyrazin-2-yl group, suggesting that this particular structural feature is detrimental to binding at this receptor. acs.org

This contrasts with other piperazine derivatives that are potent H3R ligands. For example, various substituted purines and acetyl- and propionyl-phenoxyalkyl derivatives incorporating piperidine or other cyclic amines show high affinity for the H3R. nih.govsemanticscholar.orgresearchgate.net

| Compound/Analogue Class | Receptor Target | Binding Affinity (Ki) | Observations |

|---|---|---|---|

| Piperidine-based derivative of 2-(piperazin-1-yl)pyrazine (Compound 16) | Histamine H3 | Inactive | The pyrazine-2-yl group was attributed to the lack of H3R activity. acs.org |

| Purine derivatives with bipiperidine fragment (e.g., Compound 3d) | Histamine H3 | 2.91 nM | Demonstrated high affinity, more potent than the reference drug pitolisant. nih.govresearchgate.net |

| Acetyl- and propionyl-phenoxyalkyl derivatives with azepane moiety (e.g., Compound 16) | Histamine H3 | 30 nM | Shows high affinity for human H3Rs. semanticscholar.org |

Anti-inflammatory Activity

The piperazine and pyrazine (B50134) scaffolds are found in various compounds exhibiting anti-inflammatory properties. semanticscholar.orgnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often act by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. nih.gov

While direct studies on the anti-inflammatory activity of this compound are limited in the available literature, research on structurally related compounds provides insight into the potential of this chemical class. A study on methyl salicylate derivatives bearing a piperazine moiety demonstrated that these compounds exhibited potent in vivo anti-inflammatory activities in models of xylol-induced ear edema and carrageenan-induced paw edema in mice. nih.gov Several of the synthesized compounds showed anti-inflammatory effects comparable or superior to aspirin. nih.gov

Similarly, various pyrazole and pyrazoline derivatives have been reported to possess significant analgesic and anti-inflammatory activities. nih.gov The structure-activity relationships of piperlotines, a class of α,β-unsaturated amides, indicated that the substitution pattern on the aromatic ring was a strong determinant of anti-inflammatory activity. scielo.org.mx These findings suggest that the piperazine-pyrazine core could serve as a valuable template for designing novel anti-inflammatory agents.

| Compound/Analogue Class | Assay Model | Dose | Inhibition (%) | Observations |

|---|---|---|---|---|

| Methyl salicylate derivatives with piperazine (e.g., M15, M16) | Carrageenan-induced paw edema | 100 mg/kg | Not specified | Activity was equal to or higher than aspirin. nih.gov |

| Piperlotine derivatives (e.g., Compound 6) | TPA acute inflammation model | Not specified | 52.02% | Activity was comparable to indomethacin. scielo.org.mx |

| Pyrazoline derivatives (e.g., 2d, 2e) | Carrageenan-induced paw edema | Not specified | Not specified | Compounds were found to be potent inhibitors of edema. nih.gov |

Structure Activity Relationship Sar Studies of 2 Methyl 3 Piperazin 1 Yl Pyrazine Derivatives

Impact of Substituents on Biological Activity

Substitutions on both the pyrazine (B50134) and piperazine (B1678402) rings are a key strategy for modulating the biological activity of this chemical series. The two opposing nitrogen atoms in the piperazine ring, in particular, provide a point for structural modification that can improve target affinity, water solubility, and oral bioavailability. researchgate.net The pyrazine core itself is a common pharmacophore, and its derivatives are known to exhibit a wide range of biological effects, including antitumor and anti-inflammatory activities. researchgate.netnih.gov

A study on a series of related 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives provides a clear example of how substituents on the piperazine ring dictate biological outcomes. nih.gov In this research, various sulfonyl chlorides were reacted with the secondary amine of the piperazine ring, and the resulting compounds were tested for their antiproliferative activity against several human cancer cell lines. nih.gov

The results indicated that the nature of the substituent on the sulfonyl group had a significant impact on the compounds' efficacy. For instance, derivatives with electron-withdrawing groups, such as nitro (NO2) and chloro (Cl) on a benzene (B151609) ring, demonstrated notable activity. nih.gov Specifically, the compound bearing a 4-nitrobenzenesulfonyl group (6e) and another with a 2,5-dichlorobenzenesulfonyl group (6d) were among the most potent in the series against multiple cancer cell lines. nih.gov Conversely, a compound with a bulky naphthalene (B1677914) substituent (6j) showed diminished activity, suggesting that steric factors can also play a crucial role. nih.gov

| Compound ID | R Group (Substituent on Piperazine-N) | Primary Biological Activity Noted |

| 6d | 2,5-Dichlorobenzenesulfonyl | Good antiproliferative activity nih.gov |

| 6e | 4-Nitrobenzenesulfonyl | Good antiproliferative activity nih.gov |

| 6i | Thiophene-2-sulfonyl | Good antiproliferative activity nih.gov |

| 6j | Naphthalene-2-sulfonyl | Moderate antiproliferative activity nih.gov |

This table is based on findings from a study on structurally related pyrido[1,2-a]pyrimidin-4-one derivatives to illustrate the impact of piperazine ring substituents.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a fundamental strategy in medicinal chemistry to enhance a molecule's potency, alter its physicochemical properties, or reduce toxicity. nih.gov In the context of 2-Methyl-3-(piperazin-1-yl)pyrazine derivatives, a common bioisosteric replacement involves substituting the piperazine ring with other cyclic amines, such as piperidine (B6355638).

For example, conformational analyses were performed on analogs of the dopamine (B1211576) reuptake inhibitor GBR 12909, comparing a piperazine-containing analog with a related piperidine derivative. nih.gov This type of substitution can subtly alter the geometry and basicity of the molecule, which in turn affects how it binds to its target receptor. While both piperazine and piperidine can act as a basic anchor to interact with acidic residues in a receptor binding pocket, the presence of the second nitrogen atom in piperazine offers an additional site for hydrogen bonding or substitution, which is absent in piperidine. researchgate.net

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Outcome |

| Piperazine | Piperidine | Modify basicity, reduce polar surface area, alter conformational flexibility. | Change in receptor affinity/selectivity, improved pharmacokinetic properties. nih.gov |

| Piperazine | Constrained diamines (e.g., spirodiamines) | Introduce conformational rigidity, explore different vector orientations for substituents. | Enhanced potency, improved selectivity, novel intellectual property. enamine.net |

| Acylhydrazone | Amide | Increase chemical stability under physiological conditions. | Improved drug-like properties while potentially maintaining potency. nih.gov |

Conformational Analysis and its Influence on Activity

Conformational analysis studies on similar structures, such as 1-(2-pyrimidinyl)piperazine derivatives, have been used to create pharmacophore models. nih.gov A pharmacophore represents the essential 3D arrangement of functional groups necessary for biological activity. These models suggest that a specific spatial arrangement of features, such as hydrogen bond acceptors and hydrophobic regions, is required for effective ligand-receptor binding. nih.gov

Studies on analogs of GBR 12909 have shown that even different computational force fields can yield different predictions for the stable conformations of piperazine-containing molecules, highlighting the complexity of accurately modeling these flexible compounds. nih.gov The presence of an implicit solvent model in these calculations did not significantly alter the location of conformational minima, suggesting the intrinsic rotational barriers of the molecule are the primary drivers of its shape. njit.edu The preferred conformation dictates how the molecule presents its binding features to a receptor, directly influencing its activity.

Ligand-Receptor Interaction Analysis

Understanding how a ligand binds to its receptor at a molecular level is crucial for rational drug design. Molecular docking studies on various piperazine and pyrazine derivatives have elucidated the key interactions that stabilize the ligand-receptor complex. nih.govnih.gov These interactions often include hydrogen bonds, π–π stacking, and hydrophobic effects. researchgate.net

The nitrogen atoms in the pyrazine ring, being electron-rich, can act as hydrogen bond acceptors. researchgate.netnih.gov Similarly, the nitrogen atoms of the piperazine ring are key interaction points. For instance, in docking studies of piperazine-derived inhibitors with the enzyme DPP-IV, the piperazine moiety was shown to form important interactions within the active site. nih.gov

In some cases, pyrazine derivatives can form covalent bonds with their targets. X-ray crystallography studies of certain pyrazine derivatives binding to the p53-Y220C cancer mutant revealed that the compound covalently modifies a cysteine residue in a specific binding pocket through an SNAr reaction. dovepress.comnih.gov The analysis also showed how different substituents on the pyrazine ring could cause the ligand to occupy different subsites within the binding pocket, demonstrating how small structural changes can lead to diverse binding modes. dovepress.comnih.gov Interactions between a pyrazine ring and deoxyribose rings in DNA have also been characterized as nonspecific π–π interactions. nih.gov

Computational Chemistry and in Silico Analysis of 2 Methyl 3 Piperazin 1 Yl Pyrazine

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction of a ligand, such as 2-Methyl-3-(piperazin-1-yl)pyrazine, with the active site of a protein target.

In silico docking of various pyrazine (B50134) derivatives has been successfully used to identify potential inhibitors for therapeutic targets. For instance, studies on 3-(pyrazin-2-yl)-1H-indazole derivatives as potential inhibitors of PIM-1 kinase, a target in cancer therapy, have demonstrated the utility of this approach. researchgate.net Similarly, molecular docking has been applied to 2-piperazin-1-yl-quinazolines to determine key protein-ligand interactions with the integrin αIIbβ3 receptor. nih.gov These analyses for structurally similar compounds suggest that the pyrazine and piperazine (B1678402) moieties are key pharmacophoric features that mediate binding.

The binding mode of pyrazine-containing compounds often involves specific interactions with amino acid residues in the target's catalytic pocket. In a study of pyrazine-linked indazoles targeting PIM-1 Kinase, hydrogen bonds were identified as a crucial interaction. researchgate.net The analysis revealed that key residues were significant for ligand-receptor interactions, with hydrogen bonds forming with several amino acids within the PIM-1K catalytic pocket. researchgate.net

For example, the docking of four top-ranked compounds from the ZINC database showed hydrogen bond formation with residues such as Glu171, Glu121, Lys67, Asp128, Asp131, and Asp186. researchgate.net The shared piperazine and pyrazine scaffolds in these molecules and in this compound suggest a potential for similar hydrogen bonding patterns, which are critical for stabilizing the ligand-protein complex.

Table 1: Predicted Key Interactions for Pyrazine Derivatives with PIM-1 Kinase

| Interacting Residue | Interaction Type | Reference |

|---|---|---|

| Glu171 | Hydrogen Bond | researchgate.net |

| Glu121 | Hydrogen Bond | researchgate.net |

| Lys67 | Hydrogen Bond | researchgate.net |

| Asp128 | Hydrogen Bond | researchgate.net |

| Asp131 | Hydrogen Bond | researchgate.net |

| Asp186 | Hydrogen Bond | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are developed by correlating physicochemical properties or theoretical molecular descriptors with the activity of a series of compounds. wikipedia.org

For pyrazine derivatives, QSAR studies have been employed to understand the structural requirements for their biological effects, such as antiproliferative or cytotoxic activities. researchgate.netsemanticscholar.orgnih.gov These models often use multiple linear regression (MLR) or artificial neural network (ANN) methods to build a correlation. researchgate.netsemanticscholar.org A 3D-QSAR study on 3-(pyrazin-2-yl)-1H-indazole derivatives yielded a predictive model with good statistical significance (r² = 0.922, q² = 0.8629), which was then used to screen for novel PIM-1 kinase inhibitors. researchgate.net

Developing a specific QSAR model for this compound would necessitate a dataset of structurally analogous compounds with experimentally measured biological activity against a specific target. The model would help in predicting the activity of new derivatives and guide the optimization of the lead structure.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a critical step in drug discovery, helping to assess the pharmacokinetic profile of a compound. mdpi.comdoaj.orgresearchgate.net Computational tools can predict various properties that determine a molecule's viability as a drug candidate. nih.gov

Studies on various piperazine and pyrazine derivatives provide insight into the expected ADME profile of this compound. For a series of pyrazine-linked indazoles, in silico analysis showed that their pharmaceutical and physicochemical characteristics were within acceptable ranges for drug-like molecules. researchgate.net Key predicted ADME properties for these related compounds are summarized below.

Table 2: Predicted ADME Properties for Structurally Related Pyrazine Derivatives

| ADME Parameter | Predicted Range | Significance | Reference |

|---|---|---|---|

| Partition Coefficient (QPlogPo/w) | 2.36 – 6.29 | Estimates absorption potential | researchgate.net |

| Caco-2 Cell Permeability (QPPCaco) | 284.41 – 2,143.89 nm/s | Predicts intestinal absorption | researchgate.netacs.org |

| Human Oral Absorption | 81% – 100% | Estimates bioavailability after oral administration | researchgate.net |

These parameters suggest that compounds with a pyrazine core structure are likely to have good absorption and permeability, which are desirable features for orally administered drugs.

Toxicity Prediction (excluding dosage/administration)

Computational toxicology models are used to predict the potential toxicity of chemical structures, providing an early warning for potential liabilities. japsonline.comnih.gov These predictions cover various endpoints, including mutagenicity and carcinogenicity. researchgate.netnih.gov

Mutagenicity, the capacity to induce genetic mutations, is a significant toxicity concern. In silico tools like Lazar can predict mutagenicity with high accuracy based on statistical QSAR models. japsonline.com The performance of Lazar for mutagenicity tests has been reported to have an accuracy of 95%. japsonline.com

While direct mutagenicity data for this compound is not available, studies on related compounds are informative. For instance, an in silico study of pyrazolylaminoquinazoline derivatives, which also contain nitrogen heterocyclic systems, predicted that some derivatives had mutagenic effects even while being non-carcinogenic. japsonline.comresearchgate.net Another investigation into 4-methylimidazole (B133652) and its metabolites using the in silico programs CASE Ultra and Toxtree found no structural alerts associated with mutagenic activity. nih.govresearchgate.net These mixed findings for related structures highlight the importance of specific molecular features in determining mutagenic potential.

Carcinogenicity, the potential to cause cancer, is a critical endpoint in safety assessment. In silico models predict this potential by identifying structural alerts associated with carcinogenicity. nih.govresearchgate.net For example, the Lazar application can predict carcinogenicity, and its performance in external validation datasets has shown an accuracy of 86%. japsonline.com

Future Directions and Therapeutic Potential of 2 Methyl 3 Piperazin 1 Yl Pyrazine

Development of Novel Therapeutic Agents based on 2-Methyl-3-(piperazin-1-yl)pyrazine Scaffold

The core structure of this compound serves as a versatile template for chemical modification, allowing for the synthesis of a diverse library of analog compounds. By systematically altering the substituents on both the pyrazine (B50134) and piperazine (B1678402) rings, researchers can fine-tune the molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile.

For instance, the piperazine nitrogen atoms provide convenient points for the introduction of various functional groups, which can modulate the compound's interaction with specific biological targets. Structure-activity relationship (SAR) studies on related piperazine-containing compounds have demonstrated that even slight modifications can lead to significant changes in biological activity.

| Compound Class | Key Structural Features | Observed Biological Activities |

|---|---|---|

| Piperazine Derivatives | Substitutions on the piperazine ring | Antipsychotic, antidepressant, anticancer, antiviral, anti-inflammatory google.com |

| Pyrazine Derivatives | Variations on the pyrazine ring | Anticancer, anti-inflammatory, antibacterial, antioxidant tandfonline.com |

| Pyridylpiperazine Hybrids | Combination of pyridine (B92270) and piperazine rings | Urease inhibition nih.gov |

| Benzofuran-Piperazine Conjugates | Linkage of benzofuran (B130515) and piperazine moieties | CDK2 inhibition, anticancer nih.gov |

Exploration of New Biological Targets

While the specific biological targets of this compound have not been extensively characterized, the known activities of related compounds provide a roadmap for future investigations. The structural similarity to molecules with known central nervous system (CNS) activity suggests that this scaffold could be a valuable starting point for the development of novel treatments for neurological and psychiatric disorders.

Furthermore, the demonstrated anticancer and antimicrobial properties of various piperazine and pyrazine derivatives warrant the screening of this compound and its analogs against a panel of cancer cell lines and pathogenic microbes. The potential for this scaffold to inhibit key enzymes or receptors involved in disease progression is a significant area for future research. For example, derivatives of similar structures have shown inhibitory activity against protein kinases, which are crucial targets in cancer therapy. nih.gov

Collaborative Research and Interdisciplinary Approaches

The full therapeutic potential of the this compound scaffold can be most effectively realized through collaborative and interdisciplinary research efforts. The complexity of modern drug discovery necessitates the integration of expertise from various scientific disciplines.

Chemists will be essential for the design and synthesis of novel derivatives, while pharmacologists will be needed to evaluate their biological activity in vitro and in vivo. Structural biologists can provide crucial insights into how these molecules interact with their biological targets at the atomic level, guiding further optimization. Moreover, collaborations between academic research institutions and pharmaceutical companies can help to bridge the gap between basic scientific discovery and the development of new medicines. Such partnerships are vital for translating promising laboratory findings into clinically effective treatments.

Q & A

Q. Q1: What synthetic methodologies are recommended for preparing 2-methyl-3-(piperazin-1-yl)pyrazine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling pyrazine derivatives with piperazine via nucleophilic aromatic substitution or transition-metal catalysis. For example:

- Step 1: Start with 2-methyl-3-chloropyrazine as the core scaffold.

- Step 2: React with piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours.

- Optimization: Use excess piperazine (1.5–2.0 equivalents) and a base like K₂CO₃ to neutralize HCl byproducts .

- Characterization: Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using ¹H/¹³C NMR (key peaks: pyrazine ring protons at δ 8.2–8.5 ppm; piperazine protons at δ 2.8–3.2 ppm) .

Q. Q2: How can gas chromatography-mass spectrometry (GC-MS) parameters be standardized for detecting trace amounts of this compound in complex matrices (e.g., food or biological samples)?

Methodological Answer: GC-MS protocols should prioritize column selection and temperature programming:

- Column: DB-5MS (30 m × 0.25 mm, 0.25 μm film) for non-polar analytes.

- Temperature Program: 40°C (hold 2 min) → 10°C/min → 280°C (hold 5 min).

- Detection Limits: Use selected ion monitoring (SIM) for m/z 150 (molecular ion) and 135 (piperazine fragment). Calibrate with spiked samples (0.1–100 ppm) to achieve R² > 0.99 .

Advanced Research Questions

Q. Q3: What computational approaches are suitable for modeling the electronic structure and ligand-receptor interactions of this compound, particularly in serotonin receptor binding?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Molecular Dynamics (MD): Simulate binding to 5-HT2C receptors (PDB: 6BQG) using GROMACS. Key interactions: piperazine nitrogen with Asp134; pyrazine π-stacking with Phe328 .

- Validation: Compare computed binding energies (ΔG) with experimental IC₅₀ values from radioligand assays .

Q. Q4: How does the compound’s stability vary under oxidative or thermal stress, and what degradation products form?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) at 10°C/min in N₂. Degradation onset >200°C suggests robustness in high-temperature applications (e.g., material science) .

- Oxidative Stress: Expose to H₂O₂ (3% v/v) in PBS (pH 7.4) at 37°C. Monitor via LC-MS: major degradation products include pyrazine-2-carboxylic acid (m/z 124) and piperazine-N-oxide (m/z 117) .

Q. Q5: What strategies mitigate contradictions in reported bioactivity data, such as conflicting results in 5-HT2C receptor agonism vs. antagonism?

Methodological Answer:

- Assay Variability: Standardize cell lines (e.g., CHO-K1 vs. HEK293) and ligand concentrations (EC₅₀ vs. IC₅₀).

- Metabolite Interference: Use hepatic microsomes to identify active metabolites (e.g., N-desmethyl derivatives) that may alter receptor binding .

- Structural Analogues: Compare with CP-809,101 (a known 5-HT2C agonist) to validate pharmacophore alignment .

Critical Analysis of Contradictions

- Food Chemistry vs. Pharmacology: While food studies report pyrazine degradation under thermal processing (e.g., roasting reduces pyrazine content by 40–60% ), pharmacological studies emphasize thermal stability up to 200°C . This discrepancy highlights context-dependent stability, necessitating application-specific validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.